4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(22)19-16-4-2-15(3-5-16)18(23)20-17-6-8-21(11-17)10-14-7-9-24-12-14/h2-5,7,9,12,17H,6,8,10-11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJPNCXEUZIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
The following table and analysis highlight structural, physicochemical, and functional differences between 4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide and related compounds:
Structural and Functional Insights:
Substituent Diversity: The target compound’s thiophen-3-ylmethyl-pyrrolidine side chain distinguishes it from derivatives with simpler alkylamine (e.g., Compound 7) or cyclohexyl (Compound 29) substituents. Compared to HDAC-targeting benzamides (e.g., CID 6918878), the absence of a hydroxamic acid or aniline moiety suggests divergent mechanisms, possibly favoring bromodomain inhibition .
Physicochemical Properties :
- The estimated molecular weight (~388.5) aligns with bromodomain inhibitors like Compound 24 (384.4), which exhibit favorable solubility and bioavailability due to balanced polar/lipophilic groups .
- Thiophene-containing analogs (e.g., CID 6918878) show enhanced metabolic stability over phenyl or pyridine derivatives, a trait likely shared by the target compound .
Biological Activity: Bromodomain inhibitors (Compounds 18, 24, 29) prioritize substituent bulk and stereochemistry for selectivity. For example, Compound 29’s phenylethoxy group improves in vivo efficacy . HDAC inhibitors (e.g., Belinostat) rely on zinc-binding groups (e.g., hydroxamates), absent in the target compound, suggesting distinct target profiles .
Key Research Findings and Challenges
Synthetic Complexity :
- The pyrrolidine-thiophene linkage in the target compound may require multi-step synthesis, akin to the methods described for thiadiazole-fused derivatives () or benzodioxine-based analogs ().
Differentiation Challenges :
- Benzamide derivatives often exhibit overlapping physical properties (e.g., solubility, melting points), complicating analytical differentiation in forensic or pharmacological studies .
SAR Trends :
- Substituents at the 3-position (e.g., benzyloxy in Compound 7 vs. thiophene in the target compound) critically modulate target affinity and cellular permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, and what reaction conditions are critical for optimal yield?
- Methodological Answer : Synthesis involves multi-step reactions:
Preparation of pyrrolidine-thiophene moiety : Alkylation of pyrrolidine with thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Amide bond formation : Coupling the pyrrolidine intermediate with 4-acetamidobenzoic acid using coupling agents like HATU or EDC, with DMAP as a catalyst .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical conditions: Temperature (0–60°C), anhydrous solvents (DMF, dichloromethane), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms connectivity of benzamide, pyrrolidine, and thiophene groups. Key signals include amide protons (δ 6.5–8.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) .
- IR Spectroscopy : Identifies amide C=O stretches (1650–1700 cm⁻¹) and N-H bends .
- HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended to assess the compound's activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cell viability assays : Use cancer cell lines (e.g., MTT assay) to screen for antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity?
- Methodological Answer :
- Continuous flow reactors : Enhance yield and reduce side reactions for key steps (e.g., alkylation or amidation) .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using software like JMP or Minitab .
- In-line monitoring : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction tracking .
Q. How should contradictory data from biological assays be analyzed to determine the compound's mechanism of action?
- Methodological Answer :
- Dose-response curves : Compare IC₅₀ values across assays to distinguish assay-specific artifacts .
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding kinetics or CRISPR knock-out models to confirm target specificity .
- Meta-analysis : Cross-reference with databases like ChEMBL to identify off-target effects .
Q. What in silico methods are suitable for predicting target interactions and ADMET properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinases or receptors .
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate permeability (LogP), CYP450 inhibition, and toxicity .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-target complexes .
Q. What strategies can be employed to explore structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with altered thiophene (e.g., furan substitution) or pyrrolidine (e.g., piperidine replacement) groups .
- Bioisosteric replacement : Replace acetamido with sulfonamide or urea groups to assess potency changes .
- SAR Table :
| Derivative | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| A | Thiophene → Furan | 2.5 µM (Kinase X) | |
| B | Pyrrolidine → Piperidine | 1.8 µM (Enzyme Y) |
Data Contradiction Analysis
Q. How can discrepancies in solubility and stability data be resolved?
- Methodological Answer :
- Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility studies and track degradation via accelerated stability testing (40°C/75% RH) .
- Advanced analytics : LC-MS/MS to identify degradation products and quantify stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
